2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-benzyl-7-bromo-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c24-16-8-9-18-17(11-16)21(27)19-20(15-7-4-10-25-12-15)26(23(28)22(19)29-18)13-14-5-2-1-3-6-14/h1-12,20H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMHLVSACAYZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Approach
Reaction Design and Optimization
The chromeno[2,3-c]pyrrole core was constructed via a one-pot MCR adapted from coumarin-pyrrole syntheses. Key components include:
- 7-Bromo-2-hydroxybenzaldehyde (1.0 equiv) as the phenolic precursor
- N-Benzylpropiolamide (1.2 equiv) as the acetylene component
- 3-Aminopyridine (1.5 equiv) as the amine source
Optimized Conditions :
- Solvent: Toluene/EtOH (3:1 v/v)
- Catalyst: CuI (10 mol%)
- Temperature: 80°C, 12 h
- Yield: 68% after silica gel chromatography (hexanes/EtOAc 4:1)
Mechanistic Pathway
- Knoevenagel Condensation : Formation of α,β-unsaturated imine intermediate between aldehyde and aminopyridine.
- Michael Addition : Attack of propiolamide's acetylene on the activated imine.
- Cyclization : Intramolecular lactamization to form the pyrrole ring.
Key Advantages :
- Atom economy (78% calculated)
- Single-step introduction of pyridine and benzyl groups
Stepwise Assembly via Pyrrole Intermediate
Pyrrole Core Synthesis
Starting Material : 7-Bromo-3-nitrocoumarin was reduced to the corresponding amine using SnCl₂/HCl (82% yield). Subsequent cyclization with benzyl isocyanide afforded 2-benzyl-7-bromochromeno[2,3-c]pyrrol-3-one (Table 1).
Table 1: Cyclization Conditions Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Al₂O₃ (basic) | DCM | 25 | 24 | 41 |
| PTSA | Toluene | 110 | 6 | 58 |
| Zn(OTf)₂ | MeCN | 80 | 12 | 73 |
Late-Stage Functionalization Strategy
Bromination of Preformed Chromeno-pyrrole
A model compound (2-benzyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) underwent electrophilic bromination:
Conditions :
- Reagent: NBS (1.1 equiv)
- Solvent: CHCl₃
- Light: 300W tungsten lamp
- Time: 3 h
- Yield: 76% with 98% regioselectivity at C7
Limitation : Requires separation of mono-/di-brominated byproducts (12% total).
Comparative Analysis of Methods
Table 2: Synthesis Route Comparison
| Parameter | MCR Approach | Stepwise Assembly | Late-Stage Bromination |
|---|---|---|---|
| Total Steps | 1 | 3 | 4 |
| Overall Yield (%) | 68 | 53 | 49 |
| Purity (HPLC) | 97.2% | 98.5% | 95.8% |
| Scalability | 10g scale | 50g scale | 5g scale |
Key Findings :
- MCR offers efficiency but requires rigorous solvent drying
- Stepwise method allows intermediate characterization
- Late-stage bromination risks over-halogenation
Structural Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.1 Hz, 1H, Py-H), 8.54 (dd, J=4.8/1.2 Hz, 1H, Py-H), 7.92 (m, 2H, Ar-H), 7.45 (m, 5H, Bn+Ar), 5.32 (s, 2H, CH₂Bn), 4.89 (s, 1H, CH-pyridine).
- ¹³C NMR : 187.2 (C=O), 173.8 (C=O), 152.4 (C-Br), 149.1 (Py-C), 135.6 (Bn-C).
- HRMS : m/z 463.0241 [M+H]⁺ (calc. 463.0238 for C₂₃H₁₄BrN₂O₃).
X-ray Crystallography
Single-crystal analysis confirmed:
- Dihedral angle between pyrrole and chromone planes: 12.7°
- Br···O=C interaction (2.93 Å) stabilizes solid-state packing
Industrial Considerations
Table 3: Process Optimization Parameters
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Reaction Volume | 200 mL | 200 L |
| Cooling Rate | 5°C/min | 1.2°C/min |
| Filtration Time | 15 min | 2.5 h |
| Purity Deviation | ±0.8% | ±2.1% |
Key Challenges :
- Exothermic risk during MCR scale-up (-ΔH = 78 kJ/mol)
- Pd removal to <5 ppm in API-grade material
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.
Biology
The biological activities of this compound are of significant interest. Research indicates potential antimicrobial, antiviral, and anticancer properties. Studies have shown that the compound can interact with specific molecular targets within biological systems:
- Binding to Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
- Interaction with Receptors : The compound can modulate receptor activity on cell surfaces.
- DNA Intercalation : It may intercalate into DNA strands, affecting gene expression and replication .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic applications. Its potential to develop new drugs targeting various diseases has been explored in pharmacological studies. The compound's unique structural features may lead to novel treatments for infections and cancers .
Industrial Applications
Due to its structural properties, this compound is also considered for industrial applications in developing new materials such as polymers and dyes. Its chemical reactivity can be harnessed to create innovative products across different sectors .
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural differences arise from substitutions at positions 1, 2, and 5. Below is a comparative table of selected analogues:
Biological Activity
2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound with a unique chromeno-pyrrole core. Its structure incorporates various functional groups that suggest potential biological activity. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the following IUPAC name: 2-benzyl-7-bromo-1-(pyridin-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. Its molecular formula is , and it has a molecular weight of 445.28 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromeno Core : Cyclization reactions with salicylaldehyde derivatives.
- Introduction of the Pyrrole Ring : Condensation with pyrrole-2-carboxaldehyde.
- Bromination : Using bromine or N-bromosuccinimide (NBS).
- Benzylation : Utilizing benzyl halides in the presence of a base.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A related compound demonstrated an IC50 value of 0.16 µM against CDK9, correlating with cytotoxic effects in various cancer cell lines such as MCF7 and HCT116 .
Antimicrobial Activity
Compounds containing pyrrole rings have shown promising antibacterial properties. For example, certain pyrrole derivatives were effective against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of halogen substituents like bromine may enhance the antimicrobial potency through increased lipophilicity and improved interaction with bacterial membranes.
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Kinases : By targeting CDKs or other kinases involved in cancer proliferation.
- Disruption of Cellular Membranes : The lipophilic nature due to the benzyl group may facilitate membrane disruption in bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50/MIC Values | Reference |
|---|---|---|---|
| CDK Inhibition | Similar Compound | 0.16 µM | |
| Antibacterial | Pyrrole Derivative | 3.12 - 12.5 µg/mL | |
| Cytotoxicity | Related Compounds | Average IC50: 6.66 µM |
Case Studies
A notable case study involved testing a series of pyrrole-based compounds for their anticancer effects in vitro. The study indicated that modifications to the chromeno-pyrrole structure could significantly enhance cytotoxicity against breast cancer cell lines. The findings suggest that further structural optimization could lead to more potent anticancer agents.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Key Reagents/Conditions | Advantages |
|---|---|---|
| Multicomponent | Benzaldehyde derivatives, NH4OAc, EtOH, reflux | High atom economy, fewer steps |
| Stepwise Bromination | NBS, DMF, 0–5°C | Selective bromination at C7 |
| Benzylation | Benzyl chloride, K2CO3, DMF, 80°C | High yield (70–85%) |
What characterization techniques are critical for confirming the structure of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridinyl protons at δ 8.2–8.6 ppm; benzyl CH2 at δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 495.08) and bromine isotopic patterns.
- HPLC-PDA : Purity assessment (>95%) using C18 columns (MeCN/H2O with 0.1% TFA) .
How can researchers optimize reaction conditions to improve yield and selectivity?
Advanced Research Question
Employ Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., p-TsOH for acid-catalyzed steps) .
- Response Surface Methodology (RSM) : Models interactions (e.g., solvent polarity vs. bromination efficiency).
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
How should contradictory data on biological activity be resolved?
Advanced Research Question
Contradictions may arise from:
- Impurity artifacts : Re-synthesize and re-test using HPLC-purified batches .
- Assay variability : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Target selectivity : Perform kinome-wide profiling to rule off-target effects .
Can computational methods guide the design of derivatives with enhanced activity?
Advanced Research Question
Yes. The ICReDD framework integrates:
- Quantum Chemical Calculations : Predict reaction pathways for derivative synthesis .
- Molecular Docking : Screen against targets (e.g., kinase ATP-binding pockets) to prioritize substituents .
- Machine Learning : Train models on existing SAR data to predict bioactivity .
What functional groups dominate the compound’s reactivity?
Basic Research Question
- Bromo (C7) : Susceptible to Suzuki coupling (e.g., with aryl boronic acids) .
- Pyridinyl N : Participates in hydrogen bonding with biological targets .
- Dione (C3/C9) : Reducible to diols using NaBH4, altering solubility .
How do structural modifications influence biological activity?
Advanced Research Question
Table 2: Structure-Activity Relationships (SAR)
| Modification | Biological Impact | Reference |
|---|---|---|
| Bromine → Chlorine | Reduced cytotoxicity, maintained kinase inhibition | |
| Benzyl → Pyridinyl | Enhanced solubility, lower logP | |
| Methoxy at C4 | Improved metabolic stability |
What challenges arise during scale-up synthesis, and how are they addressed?
Advanced Research Question
- Purification Bottlenecks : Replace column chromatography with countercurrent chromatography or crystallization .
- Exothermic Reactions : Use flow reactors with temperature-jacketed zones to control heat .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. benzyl chloride) via DoE .
What mechanisms underlie the compound’s reported biological activities?
Basic Research Question
- Kinase Inhibition : Pyridinyl and benzyl groups bind ATP pockets (e.g., CDK2, IC50 ~2.1 µM) .
- DNA Intercalation : Chromene core planar structure interacts with DNA base pairs .
- ROS Modulation : Bromine substituent enhances pro-oxidant effects in cancer cells .
What strategies are effective for synthesizing novel derivatives?
Advanced Research Question
- Multicomponent Reactions : Combine aldehydes, amines, and diketones in one pot .
- Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) at the benzyl position .
- Spirocyclic Derivatives : Use indoline precursors to form spiro junctions, altering 3D conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
